3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide
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Overview
Description
3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzene ring substituted with tert-butyl groups, a hydroxy group, and a carboximidamide group with prop-2-en-1-yl substituents. Its structure imparts significant steric hindrance and stability, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with allylamine under controlled conditions to form the desired carboximidamide derivative. The reaction conditions often involve the use of solvents like toluene or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboximidamide group can be reduced to amines under suitable conditions.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry due to its antioxidant properties.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized as an additive in materials science to enhance the durability and stability of products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the radical formed, making it an effective antioxidant. Additionally, the carboximidamide group can interact with various molecular targets, modulating biological pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant with a similar phenolic structure but linked through a pentaerythritol core.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of various derivatives, including the compound .
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: A triazine derivative with multiple hydroxybenzyl groups, used as an antioxidant.
Uniqueness
3,5-Di-tert-butyl-4-hydroxy-N,N’-bis(prop-2-en-1-yl)benzene-1-carboximidamide stands out due to its unique combination of steric hindrance and functional groups, which impart both stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H32N2O |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxy-N,N'-bis(prop-2-enyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H32N2O/c1-9-11-22-19(23-12-10-2)15-13-16(20(3,4)5)18(24)17(14-15)21(6,7)8/h9-10,13-14,24H,1-2,11-12H2,3-8H3,(H,22,23) |
InChI Key |
GMMFMJSDLWKAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NCC=C)NCC=C |
Origin of Product |
United States |
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